N-[3-(METHYLSULFANYL)PHENYL]-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE
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Overview
Description
N-[3-(METHYLSULFANYL)PHENYL]-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methylsulfanyl group and a pyrido[2,3-d]pyrimidine core makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating the reactants under reflux with sodium methoxide (MeONa) in butanol (BuOH). The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[3-(METHYLSULFANYL)PHENYL]-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic ring and the pyrido[2,3-d]pyrimidine core can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing the methylsulfanyl group.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
N-[3-(METHYLSULFANYL)PHENYL]-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors, while others act as protein tyrosine kinase inhibitors or cyclin-dependent kinase inhibitors .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit similar biological activities but with different substitution patterns.
Thieno[3,2-d]pyrimidines: Another class of compounds with comparable biological activities
Uniqueness
N-[3-(METHYLSULFANYL)PHENYL]-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is unique due to its specific substitution pattern and the presence of a methylsulfanyl group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(1,5,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-11-8-12(2)20-17-16(11)18(25)23(19(26)22(17)3)10-15(24)21-13-6-5-7-14(9-13)27-4/h5-9H,10H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWOGZQBMRSHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC=C3)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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